molecular formula C13H14N4O B13862099 2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine

2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No.: B13862099
M. Wt: 242.28 g/mol
InChI Key: AGVLIXYCSVBQRY-UHFFFAOYSA-N
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Description

2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine is a complex organic compound that features both an indole and an oxadiazole ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves multiple steps, starting from commercially available precursors One common route involves the formation of the indole ring followed by the construction of the oxadiazole ring

    Formation of the Indole Ring: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

    Construction of the Oxadiazole Ring: This step typically involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.

    Introduction of the Ethanamine Side Chain: This can be done through a nucleophilic substitution reaction where the oxadiazole intermediate reacts with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and oxadiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylindol-3-yl)ethanamine: Lacks the oxadiazole ring but shares the indole and ethanamine structure.

    2-(5-Fluoro-1-methylindol-3-yl)ethanamine: Similar structure with a fluorine substitution on the indole ring.

    2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: Contains a diphenyl substitution on the indole ring.

Uniqueness

2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine is unique due to the presence of both the indole and oxadiazole rings, which confer distinct chemical and biological properties. The combination of these two rings in a single molecule allows for a broader range of interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

2-[3-(1-methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C13H14N4O/c1-17-8-10(9-4-2-3-5-11(9)17)13-15-12(6-7-14)18-16-13/h2-5,8H,6-7,14H2,1H3

InChI Key

AGVLIXYCSVBQRY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NOC(=N3)CCN

Origin of Product

United States

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